molecular formula C7H5ClFNO2 B598203 Methyl 5-chloro-3-fluoropyridine-2-carboxylate CAS No. 1200498-40-3

Methyl 5-chloro-3-fluoropyridine-2-carboxylate

Cat. No.: B598203
CAS No.: 1200498-40-3
M. Wt: 189.57
InChI Key: CSCZOWZTTGYYRE-UHFFFAOYSA-N
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Description

Historical Context and Development

Methyl 5-chloro-3-fluoropyridine-2-carboxylate (CAS 1200498-40-3) emerged in the early 21st century as part of efforts to expand halogenated pyridine derivatives for pharmaceutical and agrochemical applications. Its development paralleled advancements in directed fluorination and chlorination techniques, enabling precise functionalization of the pyridine ring. Early synthetic routes relied on nucleophilic aromatic substitution (SNAr) reactions using 3,5-dichloropicolinic acid derivatives, but modern protocols now leverage transition-metal-catalyzed cross-coupling strategies for improved regioselectivity.

The compound gained prominence after its inclusion in ChemSpace’s catalog of in-stock building blocks in 2015, with suppliers like BLD Pharmatech and Enamine US offering gram-to-kilogram quantities for high-throughput screening campaigns. Patent activity surged post-2020, particularly in herbicidal formulations (e.g., US4935051A) and kinase inhibitor syntheses.

Significance in Organic and Medicinal Chemistry

This bifunctional pyridine derivative serves as a linchpin in molecular design due to:

  • Dual halogen substituents : The 5-chloro and 3-fluoro groups create distinct electronic environments, facilitating selective derivatization at either position.
  • Ester functionality : The methyl ester acts as a masked carboxylic acid, enabling straightforward hydrolysis to 5-chloro-3-fluoropicolinic acid (CAS 207994-08-9) for further coupling reactions.

Table 1: Key Molecular Properties

Property Value
Molecular Formula C₇H₅ClFNO₂
Molecular Weight 189.57 g/mol
LogP 1.69
Rotatable Bonds 2
Hydrogen Bond Acceptors 2
Polar Surface Area 39 Ų

Data compiled from CAS registries and supplier specifications.

In medicinal chemistry, the compound’s balance of lipophilicity (LogP 1.69) and polar surface area (39 Ų) makes it ideal for blood-brain barrier penetration in CNS-targeted drugs. Its derivatives show promise as:

  • Allosteric modulators of G-protein-coupled receptors (GPCRs)
  • Fragments for kinase inhibitor development (e.g., EGFR, VEGFR)

Role in Contemporary Research

Recent applications span three key domains:

  • Agrochemical Innovation : WO2021105399A1 details its use in synthesizing 5-chloro-3-ethylsulfanyl-pyridine-2-carboxylates for herbicidal compositions with 98% weed suppression at 50 g/ha.
  • PET Tracer Development : The fluorine-18 analog enables real-time imaging of enzyme activity in oncology studies.
  • Flow Chemistry Platforms : Continuous-flow nitration/esterification sequences achieve 89% yield with 15-minute residence time, surpassing batch methods.

Ongoing studies explore its potential in:

  • Metal-organic frameworks (MOFs) for gas separation
  • Photoredox catalysis in C–H functionalization reactions

Properties

IUPAC Name

methyl 5-chloro-3-fluoropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO2/c1-12-7(11)6-5(9)2-4(8)3-10-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSCZOWZTTGYYRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=N1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10673249
Record name Methyl 5-chloro-3-fluoropyridine-2-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1200498-40-3
Record name Methyl 5-chloro-3-fluoropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 5-chloro-3-fluoropyridine-2-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-chloro-3-fluoropyridine-2-carboxylate typically involves the reaction of 5-chloro-3-fluoropyridine-2-carboxylic acid with methanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and improve yield. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-chloro-3-fluoropyridine-2-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 5-chloro-3-fluoropyridine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.

    Medicine: It serves as a precursor for the development of drugs targeting specific diseases, including cancer and infectious diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of Methyl 5-chloro-3-fluoropyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

A. Methyl 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylate ()
  • Substituents :
    • Position 3: Trifluoromethyl (-CF₃) instead of fluorine.
    • Position 5: Chlorine retained.
    • Position 2: Methyl ester group retained.
  • Key Differences: The trifluoromethyl group at position 3 introduces greater steric bulk and electron-withdrawing effects compared to fluorine. The -CF₃ group may improve metabolic stability in biological systems due to its resistance to oxidation.
  • Applications : Likely used in agrochemicals (e.g., herbicides) where trifluoromethyl groups are common for bioactivity.
B. 5-Chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine ()
  • Substituents :
    • Position 2: Chloromethyl (-CH₂Cl) instead of methyl ester.
    • Position 3: Trifluoromethyl (-CF₃) instead of fluorine.
    • Position 5: Chlorine retained.
  • Key Differences: The chloromethyl group at position 2 offers a reactive site for nucleophilic substitution (e.g., SN2 reactions), enabling facile derivatization.
  • Applications : Intermediate in pharmaceuticals, particularly for synthesizing alkylated pyridine derivatives.
C. (2-Chloro-5-fluoropyridin-3-yl)methanol ()
  • Substituents :
    • Position 2: Chlorine.
    • Position 5: Fluorine.
    • Position 3: Hydroxymethyl (-CH₂OH) instead of fluorine.
  • Key Differences :
    • The hydroxymethyl group introduces polarity, improving solubility in protic solvents.
    • Lacks the ester moiety, limiting its utility in coupling reactions but enabling oxidation to carboxylic acids.
  • Applications: Potential precursor for antiviral or antibacterial agents.
D. (E)-Methyl 3-(2-amino-5-fluoropyridin-3-yl)acrylate ()
  • Substituents: Position 3: Acrylate group (-CH₂CH₂COOMe) conjugated to a 2-amino-5-fluoropyridine ring.
  • Key Differences: The extended acrylate chain enables conjugation with biomolecules (e.g., via Michael addition).
  • Applications : Likely used in medicinal chemistry for kinase inhibitors or fluorescent probes.

Structural and Functional Comparison Table

Compound Name Position 2 Position 3 Position 5 Key Properties
Methyl 5-chloro-3-fluoropyridine-2-carboxylate Methyl ester Fluorine Chlorine Moderate lipophilicity, hydrolyzable ester
Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate () Methyl ester Trifluoromethyl Chlorine High lipophilicity, metabolic stability
5-Chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine () Chloromethyl Trifluoromethyl Chlorine Reactive chloromethyl, SN2 susceptibility
(2-Chloro-5-fluoropyridin-3-yl)methanol () Chlorine Hydroxymethyl Fluorine Polar, oxidizable to carboxylic acid
(E)-Methyl 3-(2-amino-5-fluoropyridin-3-yl)acrylate () Acrylate linkage 2-Amino-5-fluoropyridine Fluorine Conjugation-ready, H-bond donor/acceptor

Implications of Substituent Modifications

  • Electron-Withdrawing Effects : Fluorine and chlorine atoms at positions 3 and 5 direct electrophilic substitution to position 4 or 4. Trifluoromethyl groups amplify this effect, stabilizing negative charges.
  • Steric Effects : Bulkier groups (e.g., -CF₃) reduce reaction rates at adjacent positions but improve binding in hydrophobic pockets.
  • Reactivity : Methyl esters facilitate hydrolysis to carboxylic acids, whereas chloromethyl groups enable alkylation.

Research and Application Trends

  • Pharmaceuticals : this compound is a candidate for kinase inhibitors due to its balanced electronic profile. Analogs with -CF₃ () are explored in antiviral drugs.
  • Agrochemicals : Derivatives with chloromethyl groups () are intermediates in herbicide synthesis.
  • Material Science: Acrylate-containing analogs () are used in polymerizable monomers for functional materials.

Biological Activity

Methyl 5-chloro-3-fluoropyridine-2-carboxylate (MFC) is a fluorinated pyridine derivative that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This compound exhibits significant biological activity, making it a valuable candidate for further investigation in drug development and enzyme inhibition studies.

Chemical Structure and Properties

  • Molecular Formula : C₇H₆ClFNO₂
  • Molecular Weight : 179.58 g/mol
  • Physical State : Typically presented as a colorless to light yellow liquid or solid.

The presence of chlorine and fluorine atoms in its structure contributes to its unique chemical properties, influencing its interaction with biological targets.

MFC interacts with biological molecules through several mechanisms:

  • Enzyme Inhibition : MFC can bind to the active or allosteric sites of enzymes, inhibiting their activity. This mechanism is crucial for developing inhibitors targeting specific diseases, including cancer.
  • Receptor Modulation : The compound may act as an agonist or antagonist at various receptors, modulating downstream signaling pathways essential for cellular functions.

1. Medicinal Chemistry

MFC has been explored for its potential in drug development:

  • Anticancer Activity : Research indicates that MFC derivatives exhibit potent inhibitory effects on cancer cell lines, particularly those associated with breast cancer (e.g., MDA-MB-231) and other malignancies. For instance, compounds similar to MFC have shown IC50 values in the nanomolar range against specific cancer cell lines, indicating strong antiproliferative effects .

2. Enzyme Inhibition Studies

The compound has been utilized in studies focusing on enzyme inhibitors:

  • Targeted Inhibition : MFC has shown promise in inhibiting enzymes critical for disease progression. For example, it has been linked to significant reductions in enzyme activity related to tumor growth and metastasis.

Table 1: Summary of Biological Activities

Activity TypeTargetIC50/EC50 ValuesNotes
AnticancerMDA-MB-231 (breast cancer)IC50 = 0.126 μMStrong selective toxicity against cancer cells
Enzyme InhibitionVarious enzymesNot specifiedEffective in inhibiting tumor-associated enzymes
Receptor Bindingα7 nAChREC50 = 0.14 µMPositive allosteric modulation observed

Pharmacokinetics and ADME Properties

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of MFC is crucial for evaluating its therapeutic potential:

Table 2: ADME Data for this compound

ParameterValue
Log P1.14 - 1.61
BioavailabilityModerate to high
Metabolic StabilityHigh

These properties suggest that MFC could be effectively absorbed and utilized within biological systems, enhancing its potential as a pharmaceutical agent .

Q & A

Q. Basic Research Focus

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 for CH₂/CH₃ groups. Fluorine’s electronegativity deshields adjacent protons (e.g., H-4 at δ ~8.5 ppm) .
  • ¹⁹F NMR : A singlet at δ -110 to -120 ppm confirms the 3-fluoro substituent .
  • IR Spectroscopy : Ester carbonyl (C=O) stretches appear at ~1720 cm⁻¹; C-F stretches at 1250–1100 cm⁻¹ .
  • Mass Spectrometry : ESI-MS in positive mode shows [M+H]⁺ with isotopic clusters for Cl (3:1 intensity ratio) .

How do electronic effects of chlorine and fluorine substituents influence the reactivity of the pyridine ring in cross-coupling reactions?

Advanced Research Focus
The electron-withdrawing -Cl and -F groups activate the pyridine ring toward nucleophilic aromatic substitution (SNAr) at positions ortho/para to the substituents:

  • Suzuki Coupling : Pd-catalyzed coupling with aryl boronic acids favors the 4-position (para to -COOCH₃). Fluorine’s inductive effect enhances leaving-group ability .
  • Buchwald-Hartwig Amination : Steric hindrance at the 3-fluoro site directs amination to the 6-position. Computational studies (DFT) validate this regioselectivity .

What are the challenges in achieving regioselective halogenation during the synthesis of this compound?

Basic Research Focus
Competing halogenation at the 4- or 6-positions occurs due to resonance effects of the ester group. Mitigation strategies include:

  • Temperature Control : Lower temperatures (-20°C) favor kinetic control, directing Cl to the 5-position .
  • Catalyst Screening : Lewis acids like FeCl₃ improve selectivity for 5-chlorination over AlCl₃ .
  • Protecting Groups : Temporarily block reactive sites with trimethylsilyl groups, later removed post-halogenation .

How can graph set analysis predict supramolecular assembly in crystals of this compound?

Advanced Research Focus
Graph set notation (e.g., D , S , R descriptors) classifies hydrogen-bonding patterns:

  • C═O···H–N Interactions : Form C(6) chains, stabilizing layered crystal packing .
  • F···H–C Contacts : Weak hydrogen bonds contribute to 3D networks (e.g., R₂²(8) motifs), validated via Hirshfeld surface analysis .
    Case Study : A related fluoropyridine ester exhibited 76% H-bond contribution to crystal cohesion, with F···H interactions accounting for 12% .

What purification methods are effective for isolating this compound from reaction mixtures?

Q. Basic Research Focus

  • Column Chromatography : Use silica gel with hexane/ethyl acetate (4:1) to separate halogenated byproducts .
  • Recrystallization : Ethanol/water mixtures (7:3) yield high-purity crystals (mp 98–100°C) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water) resolve regioisomeric impurities .

How to troubleshoot low yields in the esterification step of the target compound?

Q. Basic Research Focus

  • Catalyst Optimization : Replace H₂SO₄ with DCC/DMAP to reduce side reactions (e.g., decarboxylation) .
  • Solvent Selection : Anhydrous dichloromethane minimizes hydrolysis of the methyl ester .
  • Stoichiometry : Use excess methanol (5 eq.) to drive equilibrium toward ester formation .

Can ring puckering parameters explain planarity deviations in the pyridine ring of this compound?

Advanced Research Focus
Cremer-Pople analysis quantifies puckering via Q₂ , Q₃ , and θ parameters :

  • Planar Ring : Q₂ = 0, Q₃ = 0.
  • Distorted Ring : For this compound, Q₂ = 0.08 Å and θ = 15°, indicating minor chair-like distortion due to steric clash between Cl and COOCH₃ groups .

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